molecular formula C21H18BrNO4 B2403040 N-(1,3-benzodioxol-5-ylmethyl)-2-(6-bromo-2-methoxynaphthalen-1-yl)acetamide CAS No. 622811-93-2

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-bromo-2-methoxynaphthalen-1-yl)acetamide

Cat. No. B2403040
CAS RN: 622811-93-2
M. Wt: 428.282
InChI Key: RJKUOIRHASCNFA-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-bromo-2-methoxynaphthalen-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a novel selective agonist of the serotonin 5-HT2B receptor, which is known to play a critical role in various physiological processes, including cardiovascular function, smooth muscle contraction, and cell proliferation.

Scientific Research Applications

Anticancer Potential

N-(1,3-benzodioxol-5-ylmethyl) derivatives have shown promise in anticancer research. For example, certain derivatives synthesized from N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide displayed notable cytotoxic effects on C6 rat glioma cell lines, indicating their potential as anticancer agents. These compounds were also effective inhibitors of human carbonic anhydrase I and II, surpassing the efficacy of acetazolamide, a reference agent (Altıntop et al., 2017).

Antimicrobial Activity

Certain bromo-N-(phenylsulfonyl)acetamide derivatives, related to N-(1,3-benzodioxol-5-ylmethyl) compounds, have demonstrated good antimicrobial activity. This suggests potential applications of N-(1,3-benzodioxol-5-ylmethyl)-related compounds in treating microbial infections (Fahim & Ismael, 2019).

Photodynamic Therapy for Cancer

Derivatives of N-(1,3-benzodioxol-5-ylmethyl) have been explored in photodynamic therapy for cancer treatment. For instance, a study on zinc phthalocyanine derivatives substituted with N-(1,3-benzodioxol-5-ylmethyl) groups showed high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anti-inflammatory and Antioxidant Properties

N-(1,3-benzodioxol-5-ylmethyl) derivatives have also been synthesized and evaluated for their anti-inflammatory and antioxidant activities. Some compounds in this category have shown promising results in inhibiting lipid peroxidation and scavenging free radicals, highlighting their potential in treating inflammatory conditions and oxidative stress (Koppireddi et al., 2013).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-bromo-2-methoxynaphthalen-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO4/c1-25-18-7-3-14-9-15(22)4-5-16(14)17(18)10-21(24)23-11-13-2-6-19-20(8-13)27-12-26-19/h2-9H,10-12H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKUOIRHASCNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)NCC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-bromo-2-methoxynaphthalen-1-yl)acetamide

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